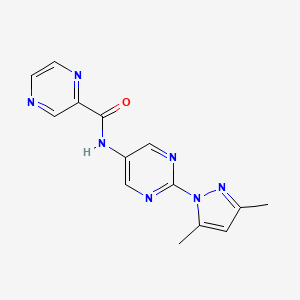

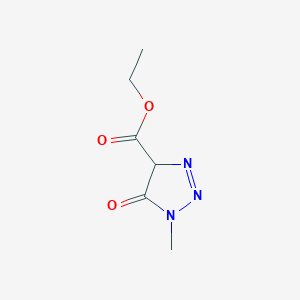

![molecular formula C21H14N4O B2686798 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 477493-21-3](/img/structure/B2686798.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and forms the core of several kinds of biologically active compounds . It has been found to show a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Specific synthesis pathways for “this compound” are not available in the retrieved data.

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学的研究の応用

Inhibition of Cancer Cell Proliferation

One of the notable applications of benzimidazole derivatives is their potential as inhibitors of cancer cell proliferation. For example, a study by Thimmegowda et al. synthesized a series of trisubstituted benzimidazole derivatives, which were evaluated for their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. The study identified potent inhibitors among these compounds, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Development of Novel Polymeric Materials

Benzimidazole derivatives have also been utilized in the synthesis of novel polymeric materials. Butt et al. reported the synthesis of new aromatic polyimides using benzimidazole-based diamines, demonstrating that these polymers exhibit excellent solubility in common organic solvents and possess high thermal stability. Such materials could find applications in various high-performance applications, including electronics and aerospace (Butt et al., 2005).

Anticancer Agent Development

Another study focused on the synthesis and preliminary evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Romero-Castro et al. found that some of these compounds exhibited selective cytotoxicity against human neoplastic cell lines, with one compound showing potent activity against the A549 cell line. These findings suggest that benzimidazole derivatives could serve as a basis for developing new anticancer drugs (Romero-Castro et al., 2011).

Synthesis and Characterization of Aromatic Polyamides

Research by Broadbelt et al. studied the thermal stability and degradation of N-phenylbenzamide, a related compound, to understand its behavior under high temperatures. This study provides valuable insights into the stability of benzamide derivatives, which is crucial for their applications in high-temperature processes and materials science (Broadbelt et al., 1994).

Antimicrobial and Cytotoxicity Studies

Shankar et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity and cytotoxicity. These compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, some compounds displayed non-toxic nature against human cancer cell lines, further supporting their therapeutic potential (Shankar et al., 2018).

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIUQBKUPPIXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

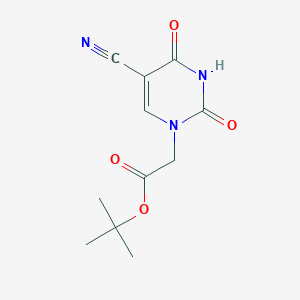

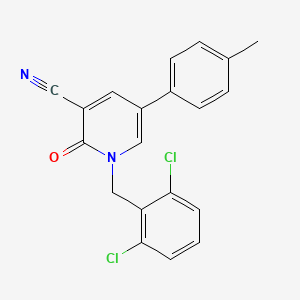

![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)

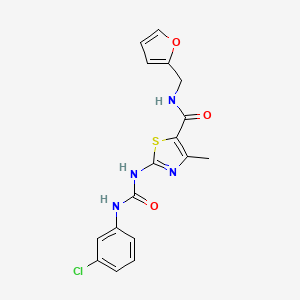

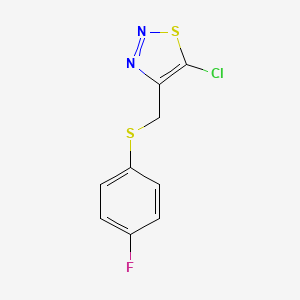

![N-phenethyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2686721.png)

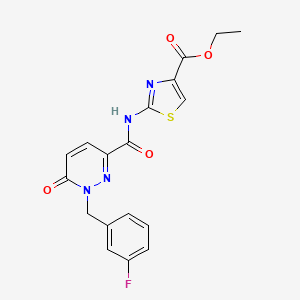

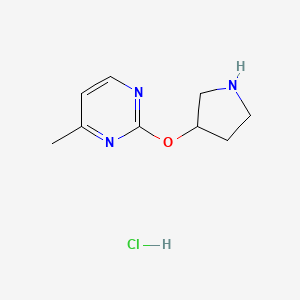

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2686726.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686730.png)

![3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2686731.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2686733.png)